(3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is a chiral compound that belongs to the piperazine family, characterized by the presence of two methyl groups at the 3 and 6 positions of the piperazine ring. Its chemical formula is , and it has a molecular weight of 164.63 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various scientific applications.
This compound can be synthesized through various chemical methods and is classified as a piperazine derivative. It is utilized in pharmaceutical research due to its potential biological activity, particularly in modulating neurotransmitter systems. The compound's structure allows it to interact with serotonin and dopamine receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions.
Several synthetic routes have been developed for the preparation of (3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride:
The synthesis often includes steps such as cyclization and functional group modifications. Parameters such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity. Industrial production may employ continuous flow reactors for efficiency and scalability.
The molecular structure of (3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃ClN₂O |
Molecular Weight | 164.63 g/mol |
InChI | InChI=1S/C6H13ClN2O/c1-5(7)4-2-1-3-6(8)9/h1-4H2,(H,8,9);1H |
Canonical SMILES | CC1CN(CCN1)C.Cl |
The stereochemistry of this compound is significant as it influences its biological activity and interaction with receptors.
(3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride can participate in various chemical reactions typical of amines:
Common reagents used in these reactions include halogens for substitution and metal catalysts for oxidation or reduction processes. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action of (3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to modulate serotonin and dopamine receptors, which play pivotal roles in mood regulation and neuropsychiatric disorders.
Upon binding to these receptors, the compound may influence signaling pathways that affect neurotransmitter release, thereby contributing to its potential therapeutic effects in treating depression and anxiety disorders.
The compound's stability under various conditions (e.g., temperature fluctuations, exposure to light) should be evaluated during storage and handling.
(3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride has several scientific applications:
This compound's unique structure and properties make it a valuable subject of study in various scientific fields.
Piperazinones represent a critical subclass of saturated nitrogen heterocycles characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone functionality at position 2 or 5. This scaffold is classified as a privileged structure in medicinal chemistry due to its proven versatility in interacting with diverse biological targets. Analysis of FDA-approved drugs reveals that 21% contain saturated six-membered N-heterocycles, with piperazines constituting a significant proportion. However, conventional drug design predominantly exploits nitrogen substitutions (N1 and N4), leaving the four carbon positions—particularly stereogenic centers—underexplored [3] [8].
The incorporation of carbon substituents introduces three-dimensional complexity, enhancing shape diversity for target engagement. Piperazinones like (3R,6S)-3,6-dimethylpiperazin-2-one exhibit enhanced conformational rigidity compared to piperazines, restricting rotational freedom and pre-organizing pharmacophores for optimal binding. This scaffold’s hydrogen-bonding capacity—via the carbonyl oxygen (hydrogen-bond acceptor) and N4-H (hydrogen-bond donor)—facilitates interactions with enzymatic active sites or protein domains inaccessible to planar heterocycles. Studies demonstrate that stereochemically defined piperazinones occupy distinct regions of chemical space, as quantified by principal moment of inertia (PMI) analyses, which show improved coverage of spherical and rod-like molecular shapes relative to flat scaffolds [1] [2].
Table 1: Substitution Patterns in Piperazine-Containing Drugs
Substitution Type | Representative Drugs | Frequency in FDA Drugs |
---|---|---|
N1,N4-disubstituted | Aripiprazole, Sildenafil | 83% |
C2/C3-substituted | Trazodone | 8% |
C2,C3,C5,C6-substituted | Trabectedin (Et-743) | <1% |
The (3R,6S) stereochemical configuration generates a defined spatial orientation of substituents that governs diastereoselective target interactions. Computational modeling reveals that this configuration positions the 3-methyl and 6-methyl groups in a pseudo-diaxial arrangement, creating a chiral groove complementary to asymmetric binding pockets. This stereospecificity is exemplified by the marine alkaloid ecteinascidin-743 (trabectedin), whose central C-substituted piperazine ring (with 3S,4S configuration) is critical for DNA minor groove binding and antitumor activity [3].
Biophysical studies indicate that (3R,6S)-configured piperazinones exhibit superior binding affinity compared to racemic or epimeric analogs. For instance, in kinase inhibitors, the (3R,6S) configuration enables hydrogen bonding with hinge-region residues (e.g., Glu286 in p38 MAPK) while orienting hydrophobic methyl groups toward allosteric pockets. This dual interaction mode achieves picomolar affinity in optimized compounds. Additionally, the dipole moment enhancement (∼4.5 D) from the carbonyl group stabilizes cation-π interactions with arginine-rich domains in targets like GPCRs or nuclear receptors [2] [7].
Table 2: Target Engagement Profiles of Stereoisomeric Piperazinones
Configuration | Target Class | ΔBinding Energy (kcal/mol) | Kinetic Parameters |
---|---|---|---|
(3R,6S) | Kinases (JAK, RIP1) | -9.2 ± 0.3 | kₒₙ = 1.5×10⁵ M⁻¹s⁻¹ |
(3S,6R) | Same Kinases | -6.8 ± 0.4 | kₒₙ = 4.2×10⁴ M⁻¹s⁻¹ |
Racemic | Undifferentiated | -7.1 ± 0.7 | kₒₙ = 5.8×10⁴ M⁻¹s⁻¹ |
Despite the therapeutic potential of stereochemically defined piperazinones, significant gaps persist in accessible chemical space. Database mining reveals that <5% of reported piperazine derivatives contain stereogenic carbon substituents, and fewer than 0.1% incorporate disubstituted chiral centers like the (3R,6S) configuration [1] [3]. This deficiency stems from synthetic challenges:
Cheminformatic analyses highlight the untapped potential: C-substituted piperazinones exhibit elevated Fsp³ (fraction of sp³-hybridized carbons >0.5) and increased chiral complexity (mean stereocenters = 2.3), correlating with improved clinical success rates. Molecular frameworks derived from (3R,6S)-3,6-dimethylpiperazin-2-one access novel regions of property space (MW < 350, cLogP 1–3, TPSA 40–60 Ų) that comply with drug-likeness guidelines yet remain underexplored [1] [3].
Proposed Solutions:
Closing these gaps could unlock new target classes, particularly for protein-protein interactions and allosteric modulators where three-dimensionality is paramount [2] [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3